3/'-Methylterthiophene
Description
3'-Methylterthiophene is an oligothiophene derivative consisting of three linearly linked thiophene rings, with a methyl group substituted at the 3' position of the central thiophene unit. This structural modification enhances its electronic properties, making it relevant in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices . The methyl group influences conjugation length, solubility, and intermolecular interactions, which are critical for charge transport and material stability.
Properties
CAS No. |
113386-76-8 |
|---|---|
Molecular Formula |
C13H10S3 |
Molecular Weight |
262.41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3'-Methylterthiophene | Terthiophene with 3'-CH₃ | Methyl at central thiophene | C₁₃H₁₀S₃ | 254.41 |
| 3-Methylthiophene | Single thiophene ring | Methyl at C3 position | C₅H₆S | 98.16 |
| Tetraphenylthiophene | Single thiophene ring | Four phenyl groups at C2 and C5 | C₂₈H₂₀S | 388.53 |
| 3-Acetylthiophene | Single thiophene ring | Acetyl group at C3 position | C₆H₆OS | 126.17 |
Key Observations :
- 3'-Methylterthiophene has extended conjugation due to three linked thiophenes, enabling superior charge mobility compared to single-ring derivatives like 3-Methylthiophene .
- Tetraphenylthiophene ’s bulky phenyl groups reduce solubility in polar solvents but improve thermal stability (>98% purity under standard conditions) .
- 3-Acetylthiophene ’s electron-withdrawing acetyl group alters reactivity, making it a precursor for cross-coupling reactions, unlike methyl-substituted analogs .
Physicochemical Properties
| Property | 3'-Methylterthiophene | 3-Methylthiophene | Tetraphenylthiophene | 3-Acetylthiophene |
|---|---|---|---|---|
| Melting Point (°C) | 85–90 (estimated) | -15 to -10 | 220–225 | 30–35 |
| Boiling Point (°C) | 310–320 (decomposes) | 113–115 | 480 (decomposes) | 210–215 |
| Solubility | Moderate in CHCl₃ | High in THF | Low in polar solvents | High in acetone |
| λₘₐₓ (nm) | 380–400 | 240–260 | 290–310 | 270–290 |
Notes:
- The extended conjugation in 3'-Methylterthiophene results in a redshifted absorption spectrum (~380–400 nm) compared to single-ring analogs .
- Tetraphenylthiophene’s high thermal stability (decomposition at 480°C) suits high-temperature applications, while 3-Acetylthiophene’s lower melting point aids solution processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
